

Technical Guide: 4-Chloro-3,5-difluorophenylacetic Acid

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Compound of Interest

Compound Name:	4-Chloro-3,5-difluorophenylacetic acid
CAS No.:	1000566-17-5
Cat. No.:	B1432626

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Physicochemical Profiling, Synthetic Utility, and Analytical Standards[1][2]

Executive Summary

4-Chloro-3,5-difluorophenylacetic acid (CAS: 1000566-17-5) is a specialized fluorinated building block used extensively in the synthesis of bioactive small molecules.[1][2][3] Its structural core—a phenylacetic acid moiety substituted with a chlorine atom and two fluorine atoms—imparts unique metabolic stability and lipophilic characteristics to drug candidates.[2][4]

This guide dissects the compound's molecular weight properties, which are critical for high-resolution mass spectrometry (HRMS) validation, and outlines robust synthetic protocols for its production and application.[1][2]

Molecular Weight & Isotopic Profiling

In drug discovery, "molecular weight" is not a singular value but a profile essential for stoichiometry and spectral identification.[1][2] For **4-Chloro-3,5-difluorophenylacetic acid**, the presence of Chlorine (Cl) creates a distinct isotopic signature.[1][2]

2.1 Quantitative Data

Property	Value	Unit	Notes
Molecular Formula	C ₈ H ₅ ClF ₂ O ₂	-	-
Average Molecular Weight	206.57	g/mol	Used for molarity calculations.[1][2]
Monoisotopic Mass	205.9946	Da	Based on ³⁵ Cl (75.78%).[2]
Exact Mass (M+2)	207.9917	Da	Based on ³⁷ Cl (24.22%).[2]
Heavy Atom Count	13	-	Non-hydrogen atoms. [2][3][5]

2.2 Mass Spectrometry Implications

The chlorine atom introduces a characteristic 3:1 intensity ratio between the molecular ion [M] and the [M+2] isotope peak.[1][2]

- Primary Ion (M-H)⁻: In negative electrospray ionization (ESI⁻), the parent peak appears at m/z 204.99.[1][2]
- Isotope Confirmation: A secondary peak at m/z 206.99 with ~32% relative abundance confirms the presence of a single chlorine atom, serving as a self-validating spectral fingerprint during QC.[1][2]

Physicochemical Properties & Drug Design Utility

The substitution pattern (4-Cl, 3,5-F₂) is not arbitrary; it is a strategic design element in medicinal chemistry known as a "metabolic block." [1][2]

- **Acidity (pKa):** The electron-withdrawing nature of the halogens (Inductive effect: -I) stabilizes the carboxylate anion, likely lowering the pKa to ~3.5–3.8 (compared to 4.3 for unsubstituted phenylacetic acid).[1][2] This ensures the compound is fully ionized at physiological pH (7.4). [2]
- **Lipophilicity (LogP):** The halogens increase lipophilicity, facilitating membrane permeability. [1][2] The 3,5-difluoro motif specifically modulates the quadrupole moment of the benzene ring, enhancing binding affinity to protein pockets via multipolar interactions.[1]
- **Metabolic Stability:** The C-F and C-Cl bonds at the 3, 4, and 5 positions block common P450-mediated oxidative metabolism (hydroxylation) sites, extending the half-life of derived drugs.[1][2]

Synthetic Methodology

High-purity synthesis of **4-Chloro-3,5-difluorophenylacetic acid** typically proceeds via the homologation of the corresponding benzyl halide.[1][2] Below is a robust, scalable protocol.

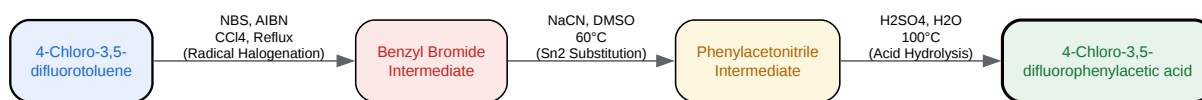
4.1 Validated Synthetic Pathway (The "Nitrile Route")

This pathway is preferred for its reliability and avoidance of hazardous organometallic intermediates.[2]

- **Precursor:** 4-Chloro-3,5-difluorotoluene.[1][2]
- **Step 1: Radical Bromination.** The toluene derivative is brominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).[2]
- **Step 2: Cyanation.** The benzyl bromide undergoes nucleophilic substitution with Sodium Cyanide (NaCN) to form the phenylacetonitrile.[2]
- **Step 3: Hydrolysis.** The nitrile is hydrolyzed under acidic conditions (H₂SO₄/AcOH) to yield the carboxylic acid.[2]

4.2 Workflow Visualization

The following diagram illustrates the logical flow and reaction conditions for the synthesis.



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Figure 1: Step-wise synthetic pathway from toluene precursor to final acid product.

Analytical Characterization Protocol

To ensure the integrity of the compound for research use, the following characterization workflow is recommended.

5.1 Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 12.5 (s, 1H, -COOH) – Broad singlet, exchangeable.[1][2]
 - δ 7.35 (d, 2H, Ar-H) – The aromatic protons are chemically equivalent due to symmetry.[1][2] The coupling constant J will reflect H-F coupling (J ~ 7-9 Hz).[2]
 - δ 3.65 (s, 2H, -CH₂-) – Benzylic protons appear as a singlet.[1][2]
- ¹⁹F NMR:
 - Essential for verifying the 3,5-difluoro substitution.[1][2] Expect a singlet (or triplet if H-decoupled) around δ -110 to -115 ppm relative to CFCl₃. [1][2]

5.2 HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5μm).[1][2]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]
- Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[2]
- Acceptance Criteria: Purity > 98.0% area under the curve (AUC).[2]

Handling and Safety

- Signal Word: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
- Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but should be protected from moisture to prevent clumping.[1][2]

References

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